molecular formula C7H11N3 B2596716 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- CAS No. 852443-64-2

1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Cat. No.: B2596716
CAS No.: 852443-64-2
M. Wt: 137.186
InChI Key: LPERNHZGUOJPEU-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is a chemical compound with the molecular formula C7H11N3. It is a member of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis . This compound is characterized by the presence of a cyclopropylmethyl group attached to the pyrazole ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Pyrazole derivatives, to which this compound belongs, are known to interact with various biological targets

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, influencing cellular processes . The exact interaction of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine with its targets and the resulting changes require further investigation.

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. In-depth studies are required to outline the ADME properties of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine .

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by the reaction with terminal alkynes . This one-pot, three-component procedure is efficient and widely used in organic synthesis.

Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction typically requires a catalyst and is carried out under inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Comparison with Similar Compounds

1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPERNHZGUOJPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852443-64-2
Record name 3-(cyclopropylmethyl)-1H-pyrazol-5-amine
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